4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES) is a zwitterionic sulfonic acid buffering agent widely employed in biological and chemical research. [, , , , , , , , ]. It belongs to the class of Good's buffers, specifically designed for optimal buffering capacity within the physiological pH range (6.0 - 8.0) [, , , ]. This makes HEPES particularly suitable for cell culture media, enzyme assays, and other biological applications requiring stable pH control near physiological conditions [, , , , , , , , ].
HEPES was first synthesized in the 1970s and has since become widely utilized in laboratory settings, especially in cell culture and molecular biology. Its classification as a zwitterionic compound means it possesses both positive and negative charges, which allows it to effectively resist changes in pH across a range of conditions. The compound is soluble in water and has a molecular weight of 238.30 g/mol, with a pKa value around 7.5 at 25 °C, allowing it to function optimally within the physiological pH range of 6.8 to 8.2 .
The synthesis of HEPES typically involves the reaction of 2-amino-2-(hydroxymethyl)-1,3-propanediol (commonly known as tris) with ethanesulfonic acid. A common laboratory method includes the following steps:
This method can yield high-purity HEPES suitable for use in biological applications .
HEPES has a distinctive molecular structure characterized by its sulfonic acid group and piperazine ring. The structural formula can be represented as follows:
The compound's three-dimensional conformation allows it to interact effectively with biological macromolecules, making it an ideal buffer in cell culture applications .
HEPES participates in several chemical reactions, primarily as a buffering agent. One notable reaction involves its interaction with riboflavin under light exposure, leading to the formation of hydrogen peroxide. This photochemical process can be problematic in biological experiments where oxidative stress is undesirable .
The mechanism of action of HEPES as a buffer involves its ability to maintain pH by reversible protonation and deprotonation processes:
This dual capability allows HEPES to effectively stabilize pH in biological systems even when metabolic processes generate acids or bases .
HEPES exhibits several important physical and chemical properties:
HEPES finds extensive application across various scientific fields:
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) serves as a critical zwitterionic buffer in gallium-68 radiopharmaceutical synthesis due to its optimal buffering capacity within the pH range 3.5–5.0. This range is essential for efficient complexation of ⁶⁸Ga³⁺ with targeting vectors (e.g., somatostatin analogs, PSMA inhibitors) while minimizing radiometal hydrolysis and colloid formation. Unlike acetate buffers, HEPES demonstrates superior complexation kinetics by providing consistent pH control without competing with gallium for coordination sites. Its pKa values (3.0 and 7.55) align precisely with the labeling requirements, enabling high molar activities (>100 GBq/μmol) critical for receptor-targeted imaging [1] [3].
Colloid formation, a major challenge in ⁶⁸Ga radiochemistry, is significantly reduced with HEPES. Studies demonstrate that HEPES-based formulations maintain colloidal impurities below 2%, compared to >10% in unbuffered systems. This is attributed to HEPES's low metallic complexation properties, which prevent unwanted sequestration of gallium ions while facilitating ligand-specific binding [1] [6]. The buffer’s zwitterionic nature further stabilizes reaction intermediates, ensuring reproducible labeling across diverse precursor molecules [3].
Table 1: Buffer Performance in Gallium-68 Radiolabeling
Buffer Type | Optimal pH Range | Colloid Formation (%) | Molar Activity (GBq/μmol) | Labeling Efficiency (%) |
---|---|---|---|---|
HEPES | 3.5–5.0 | <2 | >100 | >95 |
Sodium Acetate | 4.0–4.5 | 5–10 | 50–80 | 85–90 |
Ammonium Acetate | 4.2–4.8 | 3–8 | 70–90 | 88–92 |
HEPES enhances radiochemical yields (RCY) in clinically significant radiopharmaceuticals like [⁶⁸Ga]Ga-DOTATOC and [⁶⁸Ga]Ga-PSMA-11. For [⁶⁸Ga]Ga-DOTATOC, reactions using 1.5 M HEPES achieve >95% RCY within 10 minutes at 100°C, compared to 85–90% with acetate buffers under identical conditions. This 20% increase in yield directly translates to reduced precursor consumption and cost efficiency [1] [9]. Similarly, [⁶⁸Ga]Ga-PSMA-11 synthesis with HEPES consistently attains RCY >98%, even with low precursor concentrations (10 µg), underscoring its role in maximizing resource utilization [3] [6].
The buffer’s robustness against temperature fluctuations further ensures reproducibility. For example, HEPES-maintained reactions show <5% RCY variation between 95°C and 100°C, whereas acetate buffers exhibit >15% variability. This thermal stability is crucial for automated synthesis modules where precise temperature control can be challenging [1] [9].
Table 2: Radiochemical Yields of Key ⁶⁸Ga-Radiopharmaceuticals with HEPES Buffer
Radiopharmaceutical | HEPES Concentration (M) | Reaction Temperature (°C) | Reaction Time (min) | Radiochemical Yield (%) |
---|---|---|---|---|
[⁶⁸Ga]Ga-DOTATOC | 1.5 | 100 | 10 | >95 |
[⁶⁸Ga]Ga-PSMA-11 | 2.5 | 95 | 10 | >98 |
[⁶⁸Ga]Ga-NODAGA-Exendin | 2.5 | 95 | 10 | >90 |
However, batch-specific variations exist. [⁶⁸Ga]Ga-NODAGA-Exendin synthesis retains higher residual HEPES (up to 714 µg/dose) compared to PSMA-11 (typically <100 µg/dose) due to differences in purification requirements. This highlights the need for molecule-specific process optimization [3] [9].
Solid-Phase Extraction (SPE) Limitations
Post-synthesis purification of HEPES-containing radiopharmaceuticals relies heavily on SPE, particularly C18 cartridges. However, HEPES’s hydrophilic nature (log P ≈ −2.5) impedes retention on reversed-phase sorbents, leading to inefficient removal. Studies report only 40–60% HEPES clearance in single-step SPE protocols, necessitating iterative purification cycles that prolong synthesis time and reduce final product radioactivity [2] [8]. Cartridge preconditioning with ethanol/water is critical; incomplete activation reduces HEPES binding efficiency by >30% due to sorbent hydrophobicity barriers [2] [4].
Flow rate optimization during loading is another key factor. Rates exceeding 1 mL/min cause premature HEPES breakthrough, increasing residuals by 15–25%. This is exacerbated in viscous matrices like ethanol-PBS formulations used in final product dilution [2] [8].
Table 3: SPE Efficiency for HEPES Removal in ⁶⁸Ga-Radiopharmaceuticals
Purification Parameter | Impact on HEPES Removal | Optimization Strategy |
---|---|---|
C18 Sorbent Mass | Low mass (<100 mg): ≤40% clearance | Use ≥200 mg sorbent |
Sample Loading Flow Rate | >1 mL/min: 25% increase in residuals | Maintain 0.5–1 mL/min flow |
Elution Solvent Composition | Ethanol concentration <50%: Incomplete elution | Use ethanol:water (1:1) for elution |
Preconditioning Protocol | Incomplete activation: 30% less binding | Flush with 5 mL ethanol + 10 mL water |
Analytical Challenges and HPLC Solutions
Pharmacopeial TLC methods (e.g., Ph. Eur.) fail to detect HEPES below 1 mg/mL, rendering them inadequate for quality control. The iodine vapor detection step requires >2 hours for visible spot development, delaying release and missing clinically relevant concentrations (50–500 µg/mL) [3] [5]. This insensitivity risks releasing non-compliant batches, as the current Ph. Eur. limit is 200 µg/V (where V is the maximum injection volume) [1] [9].
In contrast, validated HPLC-UV methods overcome these limitations:
These methods use C18 columns with isocratic elution (ammonium formate/acetonitrile) and UV detection at 220 nm, enabling precise quantification without interference from radiometal or precursor peaks. Implementation in QC labs has revealed that [⁶⁸Ga]Ga-NODAGA-Exendin contains higher residual HEPES (up to 10.2 mg/kg in a 70 kg patient) than other tracers, necessitating protocol adjustments [3] [9].
Regulatory Implications
The 200 µg/V HEPES limit in Ph. Eur. lacks toxicological justification. Human studies show intravenous HEPES doses of 5,000 mg (71 mg/kg) are well-tolerated, while FDA-approved drugs like irinotecan liposome injection contain 126 mg/dose of HEPES—630-fold higher than radiopharmaceutical limits. This suggests current thresholds are excessively conservative and hinder efficient production [1] [9]. Harmonizing regulations with actual toxicity data could facilitate wider HEPES adoption without compromising patient safety.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7